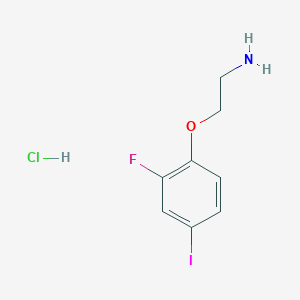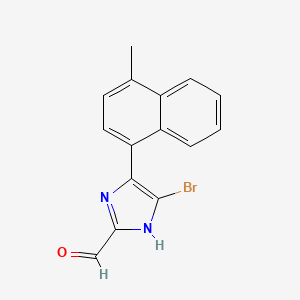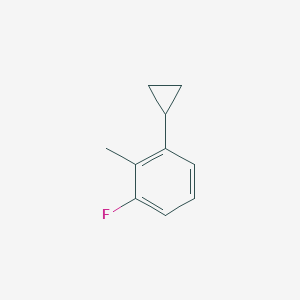
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. It is characterized by the presence of a fluoro and an iodo substituent on the phenyl ring, which is connected to an ethanamine group. This compound is often used in scientific research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride typically involves a multi-step process. One common method starts with the iodination of 2-fluorophenol to produce 2-fluoro-4-iodophenol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-(2-Fluoro-4-iodophenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine hydrochloride through a reaction with ammonia or an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethanamines.
Oxidation and Reduction Reactions: Products include imines, amines, and other derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Applications De Recherche Scientifique
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Fluorophenoxy)ethanamine hydrochloride
- 2-(4-Iodophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride
Uniqueness
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one halogen substituent.
Propriétés
Formule moléculaire |
C8H10ClFINO |
|---|---|
Poids moléculaire |
317.53 g/mol |
Nom IUPAC |
2-(2-fluoro-4-iodophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9FINO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
Clé InChI |
SHCXRVAZUFBBBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)F)OCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)






![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)



![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
